molecular formula C19H19Cl2NO3 B4643112 3-(2,3-Dichloro-4-hydroxyphenyl)-1-morpholin-4-yl-3-phenylpropan-1-one

3-(2,3-Dichloro-4-hydroxyphenyl)-1-morpholin-4-yl-3-phenylpropan-1-one

Cat. No.: B4643112
M. Wt: 380.3 g/mol
InChI Key: DSIINMDEGJUSLX-UHFFFAOYSA-N
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Description

3-(2,3-Dichloro-4-hydroxyphenyl)-1-morpholin-4-yl-3-phenylpropan-1-one is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes dichloro and hydroxyphenyl groups, as well as a morpholinyl and phenylpropanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dichloro-4-hydroxyphenyl)-1-morpholin-4-yl-3-phenylpropan-1-one typically involves multiple steps, starting with the preparation of the core structure. The initial step often includes the chlorination of a hydroxyphenyl compound, followed by the introduction of the morpholinyl group through a nucleophilic substitution reaction. The final step involves the addition of the phenylpropanone moiety under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled. The use of catalysts and solvents is common to enhance the reaction rate and yield. Purification processes, including crystallization and chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dichloro-4-hydroxyphenyl)-1-morpholin-4-yl-3-phenylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The dichloro groups can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

3-(2,3-Dichloro-4-hydroxyphenyl)-1-morpholin-4-yl-3-phenylpropan-1-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,3-Dichloro-4-hydroxyphenyl)-1-morpholin-4-yl-3-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-Dichloro-4-hydroxyphenyl)butan-1-one: Shares a similar core structure but differs in the side chains.

    N-(2,3-Dichloro-4-hydroxyphenyl)-1-methylcyclohexanecarboxamide: Another compound with dichloro and hydroxyphenyl groups but with a different functional group arrangement.

Uniqueness

3-(2,3-Dichloro-4-hydroxyphenyl)-1-morpholin-4-yl-3-phenylpropan-1-one is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

3-(2,3-dichloro-4-hydroxyphenyl)-1-morpholin-4-yl-3-phenylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2NO3/c20-18-14(6-7-16(23)19(18)21)15(13-4-2-1-3-5-13)12-17(24)22-8-10-25-11-9-22/h1-7,15,23H,8-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSIINMDEGJUSLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CC(C2=CC=CC=C2)C3=C(C(=C(C=C3)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2,3-Dichloro-4-hydroxyphenyl)-1-morpholin-4-yl-3-phenylpropan-1-one
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3-(2,3-Dichloro-4-hydroxyphenyl)-1-morpholin-4-yl-3-phenylpropan-1-one
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3-(2,3-Dichloro-4-hydroxyphenyl)-1-morpholin-4-yl-3-phenylpropan-1-one
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3-(2,3-Dichloro-4-hydroxyphenyl)-1-morpholin-4-yl-3-phenylpropan-1-one
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3-(2,3-Dichloro-4-hydroxyphenyl)-1-morpholin-4-yl-3-phenylpropan-1-one
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3-(2,3-Dichloro-4-hydroxyphenyl)-1-morpholin-4-yl-3-phenylpropan-1-one

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